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Preclinical & Clinical Evidence Summary

Clinical and preclinical studies have evaluated sapanisertib both as a single agent and in combination with

other therapies. The following table summarizes key efficacy and safety data from selected trials.

Source
Cancer Type Combination ) o Common Adverse . .
Key Efficacy Findings (Clinical Trial
| Model Therapy Events (Grade 3-5) D)
Advanced Metformin Disease Control Rate (PR  Hyperglycemia NCT03017833

Solid Tumors + SD): 63% (19/30); (13%), Fatigue (7%), [1]

(Phase 1) Partial Response (PR) in Rash (7%), Diarrhea

4/30 pts, 3 of whom had (7%) [1] [2]

PTEN mutations. MTD:

sapanisertib 4 mg +

metformin 1000 mg [1] [2]
mTOR- Carboplatin + Disease Control Rate: Anemia (21%), NCT03430882
altered Solid  Paclitaxel 68% (13/19); 2 Partial Neutropenia (21%), [3]
Tumors Responses (PR) in RCC Thrombocytopenia
(Phase 1) and prostate cancer (11%) [3]

(PTEN loss) [3]
Endometrial Serabelisib Superior suppression of Preclinical study; N/A
& Breast (PI3Ka pathway signaling (p-S6, clinical combination
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Cancer Type Combination ) o Common Adverse SOer_ce )
Key Efficacy Findings (Clinical Trial
| Model Therapy Events (Grade 3-5) ID)
Cancer inhibitor) = p-4E-BP1) vs. single-node  showed manageable
(Preclinical) Insulin- inhibitors; complete tumor  toxicity [4] [5]
Suppressing growth
Diet inhibition/regression in
xenografts [4] [5]
Metastatic Paclitaxel Objective Response Rate:  Hyperglycemia, NCT03745911
Urothelial 18.2% (4/22); median Diarrhea, Anemia, [6]
Carcinoma PFS: 3.8 months in Fatigue [6]
(Phase II) heavily pre-treated

population [6]

Detailed Experimental Protocols

For your experimental planning, here are detailed methodologies from the cited research.

In Vitro Assessment of Pathway Inhibition [5]

This protocol measures how effectively sapanisertib and other inhibitors suppress the PI3K/AKT/mTOR

pathway in cancer cell lines.

¢ Cell Lines: Use endometrial and breast cancer cell lines harboring a range of PIBK/AKT/mTOR
pathway mutations.

e Drug Treatment: Treat cells with clinically relevant concentrations of the inhibitors (e.g.,
sapanisertib, serabelisib, alpelisib, capivasertib, everolimus). Concentrations should reflect free-drug
exposures in patients (Caverage, Cmaximum).

¢ Western Blot Analysis: After treatment, analyze cell lysates by western blotting to detect key
phosphorylation markers of pathway activity.

o Primary Antibodies: Phospho-S6 (Ser235/236), total S6, phospho-4E-BP1 (Thr37/46), total
4E-BP1.

¢ Outcome Measurement: The combination of sapanisertib and serabelisib is expected to show more
robust and simultaneous inhibition of both p-S6 and p-4E-BP1 compared to any single agent alone.
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Phase | Clinical Trial Dosing Schedule (Sapanisertib + Metformin)

[1][2]

This outlines the clinical protocol for establishing the maximum tolerated dose (MTD) of the combination.

¢ Study Design: Open-label, single-center, dose-escalation using a 3 + 3 design.
¢ Dosing Cohorts: Patients were enrolled across four cohorts:
o Sapanisertib 3 mg daily + Metformin 500 mg daily
o Sapanisertib 3 mg daily + Metformin 1000 mg daily
o Sapanisertib 4 mg daily + Metformin 1000 mg daily
o Sapanisertib 4 mg daily + Metformin 1500 mg daily
¢ Metformin Titration: To limit side effects, all patients underwent a 14-day metformin titration period in
Cycle 1. Sapanisertib was commenced on Cycle 1, Day 15.
e Cycle Definition: Treatment was administered in 4-week cycles.
e Tumor Assessment: Tumor measurements were performed after Cycle 2 and subsequently every 8
weeks.

Conceptual Framework: Multi-Node Inhibition

The diagram below illustrates the superior efficacy of combining sapanisertib with a PI3Ka inhibitor, a

strategy known as multi-node inhibition.
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> Multi-node inhibition strategy. Combining Sapanisertib (mMTORC1/2 inhibitor) with a PI3Ka inhibitor
(e.g., Serabelisib) simultaneously blocks multiple nodes in the PI3K/AKT/mTOR pathway. This approach
overcomes the limitations of single-node inhibitors (SNIs), which are prone to pathway reactivation through
feedback loops (e.g., mMTORC2-mediated AKT phosphorylation) or bypass signaling, leading to more
complete and durable suppression of pro-growth signals like p-S6 and p-4E-BP1 [4] [5].

Key Insights for Research and Development
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e Promising Biomarkers: Clinical activity has been observed in tumors with specific molecular
alterations, including PTEN mutations/loss, AKT mutations, and mTOR mutations [1] [3]. In other
cancer types, NFE2L2 mutations have also been identified as potential predictors of response [6].

¢ Managing Metabolic Toxicity: Like other PIBK/AKT/mTOR pathway inhibitors, sapanisertib can
cause treatment-induced hyperglycemia [1] [3]. Preclinical evidence suggests that co-
administration with an insulin-suppressing diet can mitigate this side effect and improve anti-tumor
efficacy [4] [5].

¢ Rational Combination Partners: Beyond PI3Ka inhibitors, sapanisertib combines effectively with
chemotherapies (paclitaxel, carboplatin), hormone-targeted therapies (fulvestrant,
palbociclib), and an insulin-suppressing diet for enhanced efficacy [4] [5] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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